4-((2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)thio)butanoic acid
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Overview
Description
4-((2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)thio)butanoic acid is an organic compound that features a benzodioxin ring system attached to a butanoic acid moiety via a thioether linkage
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-((2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)thio)butanoic acid typically involves the following steps:
Formation of the Benzodioxin Ring: The benzodioxin ring can be synthesized from catechol derivatives through a series of reactions including alkylation and cyclization.
Thioether Formation: The benzodioxin derivative is then reacted with a thiol compound under suitable conditions to form the thioether linkage.
Butanoic Acid Attachment:
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This could include the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
4-((2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)thio)butanoic acid can undergo various chemical reactions, including:
Oxidation: The thioether linkage can be oxidized to form sulfoxides or sulfones.
Reduction: The carboxylic acid group can be reduced to an alcohol.
Substitution: The benzodioxin ring can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles are typically employed under appropriate conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohol derivatives.
Substitution: Various substituted benzodioxin derivatives.
Scientific Research Applications
4-((2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)thio)butanoic acid has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including enzyme inhibition and antimicrobial properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-((2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)thio)butanoic acid involves its interaction with specific molecular targets. The thioether linkage and benzodioxin ring system allow it to bind to enzymes or receptors, potentially inhibiting their activity or modulating their function. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
4-(2,3-Dihydro-1,4-benzodioxin-6-yl)butanoic acid: Similar structure but lacks the thioether linkage.
4-(2,3-Dihydro-1,4-benzodioxin-6-yl)-4-oxobutanoic acid: Contains a ketone group instead of a thioether linkage.
Uniqueness
The presence of the thioether linkage in 4-((2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)thio)butanoic acid distinguishes it from other similar compounds. This structural feature can influence its reactivity, binding affinity, and overall biological activity, making it a unique and valuable compound for research and industrial applications.
Properties
Molecular Formula |
C12H14O4S |
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Molecular Weight |
254.30 g/mol |
IUPAC Name |
4-(2,3-dihydro-1,4-benzodioxin-6-ylsulfanyl)butanoic acid |
InChI |
InChI=1S/C12H14O4S/c13-12(14)2-1-7-17-9-3-4-10-11(8-9)16-6-5-15-10/h3-4,8H,1-2,5-7H2,(H,13,14) |
InChI Key |
XDORWVPUERYEEL-UHFFFAOYSA-N |
Canonical SMILES |
C1COC2=C(O1)C=CC(=C2)SCCCC(=O)O |
Origin of Product |
United States |
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